N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide
Description
Properties
CAS No. |
61643-31-0 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OISVTXMBOKWYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring substituent significantly impact biological activity and metabolic stability. Key analogs include:
Structural Insights :
Scaffold Variations: 3-Carboxamide vs. 4-Carboxamide
The position of the carboxamide group on the isoxazole ring dictates metabolic pathways and toxicity profiles:
Key Differences :
Physicochemical Properties
- Crystallinity : Crystalline forms of analogs like N-(4-fluoromethylphenyl)-5-methylisoxazole-4-carboxamide demonstrate improved solubility and stability, critical for formulation .
Biological Activity
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulation, anticancer activity, and structural comparisons with related compounds.
Chemical Structure and Synthesis
The compound's structure features an isoxazole ring substituted with a methoxyphenyl group and a carboxamide functional group. The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Amide formation with the appropriate carboxylic acid derivative.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. These compounds can influence immune responses by modulating T-cell activity and antibody production. Specifically, studies have shown that similar isoxazole derivatives can possess immunosuppressive effects, making them potential candidates for treating autoimmune diseases and inflammatory conditions.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines. For instance, a series of synthesized isoxazole-amide derivatives demonstrated promising anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cells. The most active compound in that study exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| Compound 2d | MCF-7 | 10.5 | Induces apoptosis |
| Compound 2e | HeLa | 12.3 | Cell cycle arrest at G2/M phase |
| This compound | Hep3B | Not yet established | Potentially similar to other derivatives |
Case Studies
- Immunomodulation Study : A study explored the effects of this compound on immune cell populations in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production in activated T-cells, suggesting potential therapeutic applications in managing autoimmune disorders.
- Cytotoxicity Assessment : In another investigation, the compound was tested against various cancer cell lines. The findings revealed that while it showed moderate cytotoxicity, it was less potent than some closely related compounds but still indicated potential as a lead compound for further development .
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5-Amino-3-methylisoxazole-4-carboxamide | Contains amino group | Strong immunosuppressive action |
| N-(4-chlorophenyl)-3-methylisoxazole-4-carboxamide | Chlorinated phenyl group | Known for anti-inflammatory activity |
| This compound | Methoxy substituent | Potential immunomodulatory effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via condensation of 5-methylisoxazole-4-carbonyl chloride with 4-methoxyaniline in acetonitrile. Key steps include:
- Dropwise addition of the acid chloride to the aniline solution at room temperature.
- Filtration of byproducts (e.g., hydrochloride salts) and solvent evaporation under reduced pressure.
- Recrystallization via slow evaporation of toluene to obtain X-ray-quality crystals .
- Analytical Validation : Confirm purity via HPLC and structural integrity using / NMR.
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation of toluene or acetonitrile.
- Data collection using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Refinement using SHELXL (e.g., hydrogen atoms placed in calculated positions, U parameters optimized) .
Q. What spectroscopic techniques are critical for characterizing this carboxamide?
- Methodological Answer :
- FT-IR : Identify amide C=O stretches (~1650–1680 cm) and isoxazole ring vibrations.
- NMR : NMR confirms methoxy (-OCH) protons at δ 3.8–4.0 ppm and methyl groups on the isoxazole ring at δ 2.3–2.5 ppm.
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 247.1) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this carboxamide?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. acetonitrile to improve solubility of intermediates.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature Control : Optimize reaction temperatures (e.g., 0–40°C) to minimize side reactions.
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodological Answer :
- Hydrogen Bonding Analysis : Use Mercury software to visualize O–H⋯N and N–H⋯O interactions stabilizing the crystal lattice.
- Torsional Angle Validation : Compare experimental dihedral angles (e.g., 8.08° between aromatic rings) with DFT-optimized geometries.
- Cross-Validation : Correlate SC-XRD data with solid-state NMR to resolve ambiguities in hydrogen placement .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes).
- ADMET Prediction : Employ SwissADME to assess solubility, permeability, and cytochrome P450 interactions.
- Pharmacophore Mapping : Identify critical moieties (e.g., methoxyphenyl for receptor affinity) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
